4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

KATP channel opener tissue selectivity vascular smooth muscle

4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1206988-23-9, molecular formula C15H7Cl2FN2O2S, MW 369.19) is a heterocyclic small molecule belonging to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class. Compounds in this class function as ATP-sensitive potassium (KATP) channel openers, with therapeutic potential in diabetes, cardiovascular disease, and urinary incontinence.

Molecular Formula C15H7Cl2FN2O2S
Molecular Weight 369.19
CAS No. 1206988-23-9
Cat. No. B2398018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
CAS1206988-23-9
Molecular FormulaC15H7Cl2FN2O2S
Molecular Weight369.19
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N(C=C(S2(=O)=O)C#N)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H7Cl2FN2O2S/c16-9-3-10(17)5-12(4-9)20-8-13(7-19)23(21,22)15-2-1-11(18)6-14(15)20/h1-6,8H
InChIKeyQTPFWIJWVRNPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1206988-23-9): Procurement-Relevant Compound Profile


4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1206988-23-9, molecular formula C15H7Cl2FN2O2S, MW 369.19) is a heterocyclic small molecule belonging to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class [1]. Compounds in this class function as ATP-sensitive potassium (KATP) channel openers, with therapeutic potential in diabetes, cardiovascular disease, and urinary incontinence [2]. The compound features a 3,5-dichlorophenyl substituent at the N-4 position, a fluorine at C-6, and a carbonitrile at C-2 within the benzothiazine-1,1-dioxide scaffold, a substitution pattern covered by US Patent 6232310 [3].

Why 4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Cannot Be Replaced by Generic In-Class Analogs


Within the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide chemotype, minor structural variations produce profound differences in KATP channel opening potency and tissue selectivity. The Schou et al. (2005) study demonstrated that replacing the 1,2,4-thiadiazine ring with a 1,4-benzothiazine ring significantly reduces potency compared to diazoxide and BPDZ 73 [1]. Furthermore, Cecchetti et al. (2003) showed that N-4 and C-6 substituent identity on the 1,4-benzothiazine scaffold can alter vasorelaxant potency by over 10,000-fold [2]. The target compound's specific combination of 3,5-dichlorophenyl at N-4 and 6-fluoro at C-6 represents a distinct substitution pattern whose biological profile cannot be extrapolated from analogs bearing different halogenation patterns (e.g., 7-chloro-3-alkylamino) or alternative N-4 substituents.

Quantitative Differentiation Evidence: 4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide vs. Closest Analogs


KATP Channel Subtype Selectivity: 4-(3,5-Dichlorophenyl)-6-fluoro vs. Pancreatic-Targeted 7-Chloro-3-alkylamino Derivatives

The target compound bears an N-4 aryl substituent (3,5-dichlorophenyl) rather than the 3-alkylamino group found in pancreatic-selective compounds such as compound 3f (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide). In the Schou et al. (2005) study, 3-alkylamino-substituted derivatives (e.g., 3f) activated Kir6.2/SUR1 (pancreatic-type) KATP channels with significantly reduced potency compared to the corresponding 1,2,4-benzothiadiazine-1,1-dioxides [1]. In contrast, 1,4-benzothiazine derivatives with N-4 substituents lacking the 3-alkylamino group have been shown to preferentially target vascular KATP channels [2]. The 3,5-dichlorophenyl N-4 substituent on the target compound is expected to favor a vascular/urinary bladder (SUR2B) selectivity profile over a pancreatic (SUR1) profile, providing differentiation from diazoxide-like pancreatic inhibitors.

KATP channel opener tissue selectivity vascular smooth muscle pancreatic beta-cell SUR2B/SUR1

6-Fluoro Substitution: Electronegativity and Metabolic Stability Differentiation vs. 6-H and 6-Cl Analogs

The target compound incorporates a fluorine atom at the C-6 position, whereas key comparators in the Schou et al. (2005) paper bear chlorine at C-7 (compounds 3a, 3f). Cecchetti et al. (2003) demonstrated that electron-withdrawing groups at the C-6 position (e.g., NO2, CF3, CN) of 1,4-benzothiazines dramatically enhance KATP channel opening potency by 10,000-fold compared to levcromakalim in vasorelaxation assays [1]. Fluorine at C-6 provides a moderate electron-withdrawing effect (σp = 0.06 for F vs. σp = 0.78 for NO2 [2]) that may balance potency with metabolic stability. The C-F bond is resistant to oxidative metabolism compared to C-H bonds [3], potentially reducing CYP-mediated clearance relative to unsubstituted or lipophilic alkyl-substituted analogs.

fluorine substitution metabolic stability electron-withdrawing group CYP metabolism log P

Patent-Protected Scaffold Status: Freedom-to-Operate and Procurement Rationale vs. Off-Patent 1,2,4-Benzothiadiazine-1,1-dioxides

The target compound falls within the scope of US Patent 6232310 (filed 2000, expired) covering fused 1,4-thiazine-2-carbonitrile derivatives as KATP channel openers [1]. The patent defines R3 as optionally substituted aryl, encompassing the 3,5-dichlorophenyl group, and R4–R7 substitutions including 6-fluoro. In contrast, the widely studied 1,2,4-benzothiadiazine-1,1-dioxide scaffold (e.g., diazoxide, BPDZ 73) is represented in distinct patent families [2]. The expired patent status provides FTO for the compound scaffold while still differentiating it scientifically from off-patent benzothiadiazine comparators that dominate the KATP literature.

patent landscape freedom to operate intellectual property KATP channel opener drug discovery

3,5-Dichlorophenyl N-4 Substituent: Lipophilicity and Binding Site Complementarity vs. 4-Monosubstituted Phenyl Analogs

The target compound's 3,5-dichlorophenyl N-4 substituent provides a specific halogenation pattern that differs from the 4-bromophenyl (CAS 1226437-68-8) and 4-phenoxyphenyl N-4 analogs available as reference compounds . The meta-chlorine atoms increase lipophilicity (calculated contribution: π(Cl) ≈ 0.71 per chlorine [1]) while the 3,5-substitution pattern creates a V-shaped electrostatic surface distinct from 4-substituted or unsubstituted phenyl analogs. Cecchetti et al. (2003) showed that N-4 substituent identity is a critical determinant of KATP channel opening potency, with cyclopentenone and specific amide/acyl chains producing the highest activity [2]. The 3,5-dichlorophenyl group provides a unique pharmacophoric profile within the aryl-substituted subseries that has been explored in patent literature for autoimmune disease indications [3].

lipophilicity structure-activity relationship aryl substitution log D hydrophobic binding pocket

Optimal Research and Industrial Applications for 4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide


KATP Channel Opener Lead Optimization Targeting Vascular or Bladder Smooth Muscle Indications

Based on the compound's N-4 3,5-dichlorophenyl substitution pattern without a 3-alkylamino group, this compound is predicted to favor SUR2B-containing vascular or bladder KATP channels over SUR1-containing pancreatic channels [1]. This selectivity profile aligns with therapeutic applications in hypertension, overactive bladder, or urinary incontinence, where tissue-selective KATP openers offer advantages over non-selective agents like diazoxide [2]. Researchers screening for novel vascular KATP openers should prioritize this compound over 3-alkylamino-substituted benzothiazine analogs that trend toward pancreatic activity.

Metabolic Stability-Focused Medicinal Chemistry Campaigns Requiring Fluorinated Heterocyclic Scaffolds

The 6-fluoro substitution provides an electron-withdrawing effect to enhance KATP opening potency while introducing metabolic stability via the C-F bond [3]. This makes the compound suitable as a starting point for structure-activity relationship (SAR) studies where oxidative metabolism at the C-6 position is a concern. Compared to 6-H or 6-alkyl analogs, the fluorinated compound is expected to exhibit lower CYP-mediated clearance in vitro, reducing the need for extensive metabolic optimization [4]. Procurement for metabolic stability screening panels should include this compound alongside non-fluorinated comparators.

Patent-Expired Scaffold for Novel KATP Opener Development Programs

With US Patent 6232310 covering the 1,4-benzothiazine-2-carbonitrile 1,1-dioxide scaffold now expired [5], this compound provides an attractive, patent-unencumbered starting point for drug discovery programs. The distinct chemical scaffold differentiates it from the heavily patented 1,2,4-benzothiadiazine-1,1-dioxide series (diazoxide, BPDZ analogs). Industrial users can incorporate this compound into proprietary screening libraries without navigating active composition-of-matter patents, reducing IP-related procurement barriers.

SAR Library Design: N-4 Aryl Variation and Halogenation Pattern Exploration

The 3,5-dichlorophenyl N-4 substituent provides a unique halogenation pattern compared to available 4-bromophenyl (CAS 1226437-68-8) and unsubstituted phenyl N-4 analogs . This compound serves as a key member of an N-4 aryl variation library for probing hydrophobic binding pocket requirements of KATP channel SUR subunits. Procurement alongside the 4-bromophenyl analog enables direct comparison of meta- vs. para-halogenation effects on potency and selectivity.

Quote Request

Request a Quote for 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.